molecular formula CH2Cl2 B109758 Dichloromethane CAS No. 75-09-2

Dichloromethane

Cat. No.: B109758
CAS No.: 75-09-2
M. Wt: 84.93 g/mol
InChI Key: YMWUJEATGCHHMB-UHFFFAOYSA-N
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Description

Dichloromethane, also known as methylene chloride, is an organochlorine compound with the chemical formula CH₂Cl₂. It is a colorless, volatile liquid with a chloroform-like, sweet odor. This compound is widely used as a solvent in various industrial and laboratory applications due to its ability to dissolve a wide range of organic compounds .

Mechanism of Action

Target of Action

Dichloromethane (DCM), also known as methylene chloride, is an organochlorine compound . It primarily targets the central nervous system (CNS) and the liver . In the CNS, it acts as a depressant, causing effects typical of narcotics such as amnesia, unconsciousness, and areflexia . In the liver, it can cause toxicity and has been linked to liver cancer .

Mode of Action

DCM is metabolized in humans via two pathways: mixed-function oxidases (MFO) and glutathione S-transferase (GST) . The MFO pathway is dominant at low exposure levels . The GST pathway is believed to be associated with the carcinogenicity of DCM . DCM is capable of crossing the placental barrier and entering fetal circulation .

Biochemical Pathways

The aerobic degradation of DCM involves its metabolism by aerobic methylotrophic bacteria . This process involves enzymological and genetic aspects of DCM dehalogenation, including probable pathways used by cells to overcome accompanying stresses such as acid, osmotic, and oxidative .

Pharmacokinetics

The pharmacokinetics of DCM involves its absorption, distribution, metabolism, and excretion (ADME). DCM is a volatile chemical that is easily absorbed by the body through inhalation . Once absorbed, it is distributed throughout the body, with a particular affinity for fatty tissues due to its lipophilic nature . Metabolism occurs primarily in the liver through the MFO and GST pathways . Excretion of DCM and its metabolites occurs primarily through exhalation, and to a lesser extent, in the urine .

Result of Action

The result of DCM action depends on the level and duration of exposure. Short-term (acute) exposures can result in harm to the CNS, causing symptoms such as decreased motor activity, impaired memory, and changes in responses to sensory stimuli . Long-term (chronic) exposure can lead to liver toxicity, liver cancer, and lung cancer .

Action Environment

The action of DCM can be influenced by various environmental factors. For instance, its volatility makes it prone to evaporation, which can increase the risk of inhalation exposure . Additionally, DCM is miscible in water, which means it can contaminate water sources and pose a risk upon ingestion . Industrial emissions are the primary source of DCM in the environment .

Preparation Methods

Synthetic Routes and Reaction Conditions: Dichloromethane is primarily produced by the chlorination of methane or chloromethane. The process involves treating methane or chloromethane with chlorine gas at high temperatures (400–500°C). This reaction produces a mixture of chlorinated methane derivatives, including chloromethane, chloroform, carbon tetrachloride, and this compound. The desired product, this compound, is then separated from the mixture by distillation .

Industrial Production Methods: The industrial production of this compound follows the same chlorination process. Large-scale production facilities use continuous flow reactors to maintain the high temperatures required for the reaction. The resulting mixture of chlorinated methane derivatives is subjected to fractional distillation to isolate this compound .

Chemical Reactions Analysis

Types of Reactions: Dichloromethane undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Dichloromethane has a wide range of applications in scientific research:

Comparison with Similar Compounds

    Chloroform (CHCl₃): Like dichloromethane, chloroform is used as a solvent and has similar physical properties. chloroform is more toxic and has a higher boiling point.

    Carbon Tetrachloride (CCl₄): This compound is also used as a solvent but is highly toxic and has been largely phased out due to its environmental and health hazards.

    Trichloroethylene (C₂HCl₃): Trichloroethylene is used as an industrial solvent and degreaser.

Uniqueness of this compound: this compound’s lower toxicity compared to chloroform and carbon tetrachloride, combined with its effectiveness as a solvent, makes it a preferred choice in many applications. Its relatively low boiling point and high volatility also contribute to its widespread use .

Properties

IUPAC Name

dichloromethane
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InChI

InChI=1S/CH2Cl2/c2-1-3/h1H2
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InChI Key

YMWUJEATGCHHMB-UHFFFAOYSA-N
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Canonical SMILES

C(Cl)Cl
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Molecular Formula

CH2Cl2
Record name DICHLOROMETHANE
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DSSTOX Substance ID

DTXSID0020868, DTXSID60166893
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Molecular Weight

84.93 g/mol
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Physical Description

Dichloromethane appears as a colorless liquid with a sweet, penetrating, ether-like odor. Noncombustible by if exposed to high temperatures may emit toxic chloride fumes. Vapors are narcotic in high concentrations. Used as a solvent and paint remover., Liquid, Colorless liquid with a chloroform-like odor. [Note: A gas above 104 degrees F.] [NIOSH], VERY VOLATILE COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR., Colorless liquid with a chloroform-like odor., Colorless liquid with a chloroform-like odor. [Note: A gas above 104 °F.]
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Boiling Point

103.6 °F at 760 mmHg (NTP, 1992), 39.75 °C at 760 mm Hg, 40 °C, 104 °F
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Solubility

10 to 50 mg/mL at 70 °F (NTP, 1992), In water, 13,200 mg/L at 25 °C, In water, 13,000 mg/L at 25 °C, Miscible with alcohol, ether, dimethylformamide, Miscible with ethanol; soluble in carbon tetrachloride, 13 mg/mL at 25 °C, Solubility in water, g/100ml at 20 °C: 1.3 (moderate), 2%
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Density

1.322 at 68 °F (USCG, 1999) - Denser than water; will sink, 1.3255 20 °C/4 °C, Relative density (water = 1): 1.3 (20 °C), 1.33
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Vapor Density

2.93 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 2.93 (Air = 1.02), Relative vapor density (air = 1): 2.9, 2.93
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Vapor Pressure

440 mmHg at 77 °F (NTP, 1992), 435.0 [mmHg], 435 mm Hg at 25 °C, Vapor pressure, kPa at 20 °C: 47.4, 350 mmHg
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Mechanism of Action

The mechanism by which methylene chloride induces mammary adenomas in the rat is important for human hazard assessment. Female Sprague- Dawley rats receiving methylene chloride have a high blood level of prolactin. In common with the response to other agents which act via hyperprolactinaemia, the methylene chloride-induced response is of benign neoplasms only. There is no evidence for the binding of methylene chloride to the DNA of other tissues and hence it seems unlikely that it will bind to mammary tissue when the primary site of metabolism is the liver. It seems most likely, therefore, that the increased incidence of mammary adenomas is the result of an indirect mechanism operating via hyperprolactinaemia., Dichloromethane (DCM) is a hepatic and pulmonary carcinogen in mice exposed to high doses by inhalation. It has been shown previously that the incidence of liver and lung tumors does not increase in rats or hamsters exposed to the dihaloalkane under conditions similar to those that produced tumors in mice. The biological consequences of DCM exposure to humans is therefore uncertain. The carcinogenic effects of DCM in the mouse are caused by the interaction with DNA of a glutathione (GSH) conjugate that is produced by the class theta glutathione S-transferase T1-1 (GST T1-1). The species specificity is thought to be due to the greater amount of transferase activity in mouse target organs and specific nuclear localization of GST T1-1 in target cells. This paper directly compares the relative capacity and locality of DCM activation in mouse and human tissues. The results show that mouse GST T1-1 is more efficient in catalyzing the conjugation of DCM with GSH than the orthologous human enzyme. In addition, the mouse expresses higher levels of the transferase than humans in hepatic tissue. Histochemical analysis confirmed the presence of GST T1-1 in the nucleus of mouse liver cells. However, in human liver GST T1-1 was detected in bile duct epithelial cells and hepatocyte nuclei but was also present in the cytoplasm. Taking this information into account, it is unlikely that humans have a sufficiently high capacity to activate DCM for this compound to be considered to represent a carcinogenic risk., Dichloromethane (DCM) is considered a probable human carcinogen. Laboratory studies have shown an increased incidence of lung and liver cancer in mice but not in rats or hamsters. Despite the correlation between metabolism of DCM by the glutathione-S-transferase (GST) pathway and the occurrence of tumors in different species, the mechanism of tumor induction by DCM metabolites produced through the GST pathway remains unclear. In this study a V79 cell line stably transfected with the murine GST theta 1 gene (mGSTT1) was compared to the parent cell line (MZ) to determine how the construct affects DCM metabolism and the sensitivity of the cell line to DNA damage and cytotoxicity. V79 cells were treated with DCM (2.5-10mM) or formaldehyde (150-600muM) for 2hr. Also, formaldehyde produced by V79 cytosol metabolism of DCM was measured spectrophotometrically. DNA damage and DNA-protein crosslinks were measured by the standard and proteinase K-modified alkaline single cell gel electrophoresis (SCG) assays. Cytotoxicity was assessed by trypan blue stain exclusion, the Live/Dead((R)) cell viability/cytotoxicity kit for animal cells, and the neutral red assay. After DCM treatment a significant concentration-dependent increase in tail moment in the V79 MZ cells was observed compared to a significant concentration-dependent decrease in tail moment in the V79 mGSTT1 cells. Post-incubation with proteinase K significantly increased DNA migrations in DCM-treated V79 mGSTT1 cells. DCM formed significantly higher levels of formaldehyde in the cytosol of the V79 mGSTT1 cells than in the cytosol of the V79 MZ cells. Results using the cytotoxicity assays were comparable using the trypan blue and Live/Dead((R)) assays, neither showing a difference in response between the two cell lines when exposed to either formaldehyde or DCM. These results indicate that V79 mGSTT1 can metabolize DCM to a genotoxic and cytotoxic metabolite, which is likely formaldehyde..., The correlation between biol activity (toxicity and mutagenic effectiveness in Salmonella TA 100) and reactivity towards strong nucleophiles indicates that reactions with nucleophilic groups of high reactivity in biological materials, possibly SH or amino groups in proteins, are involved in dichloromethane's mechanism of action., Increases in the concn of dichloromethane (DCM) lower the oxygen affinity of human hemoglobin as demonstrated by the shift of the oxygenation curves to higher partial pressures of oxygen and increase in the p50 (oxygen pressure necessary for fractional saturation of 0.50). Dichloromethane binds weakly to hemoglobin at four different sites, but binding to only one site is responsible for decreasing the oxygen affinity of hemoglobin.
Record name DICHLOROMETHANE
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Color/Form

Colorless liquid [Note: A gas above 104 degrees F], Colorless, volatile liquid

CAS No.

75-09-2, 1605-72-7
Record name DICHLOROMETHANE
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Melting Point

-142.1 °F (NTP, 1992), -95 °C, -96.8 °C, -97 °C, -139 °F
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Retrosynthesis Analysis

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Dichloromethane
Customer
Q & A

Q1: What are the effects of dichloromethane on the liver and lungs of mice?

A2: Inhaling this compound has been shown to induce alveolar/bronchiolar and hepatocellular neoplasms in mice []. This carcinogenic effect is linked to the observation of cytologic degeneration in the liver and the presence of multiple lung and liver neoplasms in dosed mice [].

Q2: What is the molecular formula and weight of this compound?

A2: The molecular formula of this compound is CH2Cl2, and its molecular weight is 84.93 g/mol.

Q3: Is there any spectroscopic data available for this compound?

A4: While the provided research papers don't delve into detailed spectroscopic analysis, they do highlight the use of techniques like gas chromatography/mass spectrometry (GC/MS) [, , ] for identifying this compound and its degradation products. NMR spectroscopy has also been used to study the interaction of this compound with other molecules [, ].

Q4: Is this compound used as a catalyst in any of the described research?

A4: The research papers provided do not focus on the catalytic properties of this compound. Instead, it is primarily studied as a solvent or as the subject of biodegradation studies.

Q5: Are there any computational studies related to this compound described in the research papers?

A7: One study utilizes computational chemistry to investigate the stability and structure of [TCNE]22- dimers in this compound solution []. Density functional theory (DFT) calculations revealed the existence of [TCNE]22-(this compound)4 aggregates, highlighting the role of solvent interactions in stabilizing the dimer [].

Q6: How does the structure of this compound relate to its toxicity?

A8: While the papers don’t directly investigate SAR, the toxicity of this compound is linked to its metabolism in the body. This compound is metabolized to carbon monoxide, which can interfere with oxygen transport in the blood [].

Q7: How can the stability of this compound be enhanced in formulations?

A7: The research papers primarily focus on analyzing and detecting this compound rather than formulating it. As a volatile solvent, its stability in formulations would depend on factors like storage temperature, container material, and the presence of stabilizers.

Q8: What safety precautions are essential when handling this compound in a laboratory setting?

A8: Due to its toxicity and volatility, handling this compound requires appropriate safety measures. These include working in a well-ventilated area or under a fume hood, wearing personal protective equipment such as gloves and safety goggles, and storing it properly in a cool, dry place away from incompatible materials.

Q9: What is known about the absorption, distribution, metabolism, and excretion (ADME) of this compound?

A11: this compound is readily absorbed through inhalation and can distribute throughout the body []. It is primarily metabolized in the liver to carbon monoxide and other metabolites, which are then excreted in the breath and urine [].

Q10: Are there any reported cases of this compound poisoning?

A12: Yes, the research mentions two fatal cases of this compound poisoning, highlighting the potential lethality of this compound [].

Q11: Have any resistance mechanisms been identified in microorganisms that can degrade this compound?

A13: Research on Methylobacterium dichloromethanicum DM4, a bacterium capable of degrading this compound, reveals an adaptive response to the intracellular acid produced during this compound metabolism []. This suggests the presence of specific resistance mechanisms that allow the bacteria to tolerate the toxic effects of this compound and its metabolites [].

Q12: What are the long-term health effects associated with this compound exposure?

A14: Long-term exposure to this compound has been linked to an increased risk of cancer, particularly liver and lung cancer in mice []. Further research is needed to fully understand the potential long-term health effects of this compound exposure in humans.

Q13: Do the research papers discuss using this compound in drug delivery systems?

A13: No, the provided research does not focus on this compound's role in drug delivery systems.

Q14: What analytical techniques are commonly used for detecting and quantifying this compound?

A17: Headspace gas chromatography with mass spectrometric detection is a prominent technique used for analyzing this compound in biological samples []. Other techniques include GC/MS for environmental samples [] and NMR for studying molecular interactions [].

Q15: How is this compound degraded in the environment?

A18: Microorganisms play a crucial role in the biodegradation of this compound. For example, Dehalobacter species can transform this compound into less harmful substances like CO2 []. Understanding these microbial processes is vital for developing bioremediation strategies for this compound-contaminated environments.

Q16: How does the solubility of this compound in various solvents impact its applications?

A19: this compound’s solubility varies depending on the solvent used. It is miscible with many organic solvents but has limited solubility in water []. This differential solubility is important for its use in extraction procedures [, , ] and for understanding its behaviour in biological systems.

Q17: How are analytical methods for this compound validated?

A17: Validation of analytical methods for this compound, as with any other analyte, involves assessing parameters like accuracy, precision, specificity, linearity, detection limit, and quantification limit. These parameters ensure the reliability and reproducibility of the analytical data.

Q18: Are there any quality control measures specific to this compound used in research or industrial settings?

A18: Quality control measures for this compound would involve ensuring its purity and consistency. This might include testing for impurities, monitoring storage conditions, and adhering to established handling protocols.

Q19: Do any of the research papers address the immunogenicity of this compound?

A19: The provided research does not focus on the immunogenicity of this compound.

Q20: Can this compound induce or inhibit drug-metabolizing enzymes?

A24: While not directly addressed in the provided research, this compound's metabolism in the liver [] suggests the potential for interactions with drug-metabolizing enzymes. Further research is needed to explore these interactions.

Q21: Are there any viable alternatives to this compound as a solvent or in other applications?

A26: The search for alternatives to this compound is driven by its toxicity and environmental concerns. Research exploring alternative solvents for specific applications, such as those used in silver-ion HPLC [], highlights the ongoing effort to find safer and more sustainable options.

Q22: What research infrastructure and resources are essential for studying this compound and its effects?

A28: Research on this compound necessitates access to specialized equipment like GC/MS, NMR, and cell culture facilities [, , , , ]. Additionally, collaborations between chemists, biologists, toxicologists, and environmental scientists are vital for a comprehensive understanding of this compound.

Q23: What are some historical milestones in the research and understanding of this compound?

A29: The research papers highlight the evolution of understanding this compound's toxicity, starting with its identification as a potential carcinogen [] and leading to the exploration of its metabolic pathways and long-term health effects [, ]. The development of analytical methods for its detection and quantification, such as headspace GC/MS [], has also been instrumental in advancing this compound research.

Q24: How does research on this compound intersect with other scientific disciplines?

A30: Research on this compound extends beyond traditional disciplinary boundaries. Its use in chemical synthesis [], analysis of biological samples [], and environmental monitoring [, ] necessitates collaboration between chemists, biologists, toxicologists, and environmental scientists. This interdisciplinary approach is crucial for addressing the multifaceted challenges posed by this compound.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.